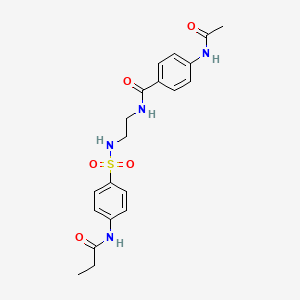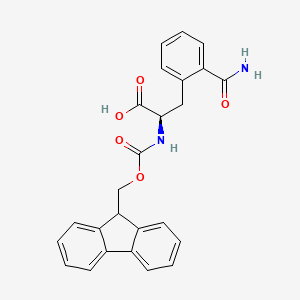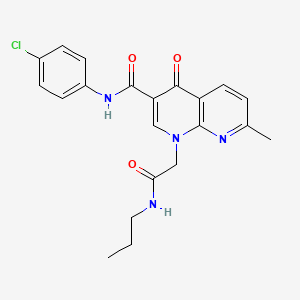
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide, also known as APPEB, is a chemical compound that has gained significant attention in the field of scientific research. APPEB is a sulfonamide derivative that is used in various biochemical and physiological studies.
作用机制
The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the inhibition of carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Carbonic anhydrase IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in intracellular pH and a reduction in tumor growth and metastasis. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
实验室实验的优点和局限性
The advantages of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its well-established synthesis method, its ability to inhibit the activity of carbonic anhydrase IX, and its fluorescent properties. However, the limitations of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its potential toxicity and the need for further studies to investigate its potential therapeutic applications.
未来方向
There are several future directions for the use of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in scientific research. One potential direction is the development of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide derivatives with improved potency and selectivity for carbonic anhydrase IX inhibition. Another potential direction is the investigation of the potential therapeutic applications of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in cancer treatment. Additionally, further studies are needed to investigate the potential toxicity of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide and its derivatives.
合成方法
The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the reaction of 4-aminobenzamide with 4-propionamidophenylsulfonyl chloride, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis method of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been well-established and is widely used in research laboratories.
科学研究应用
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
属性
IUPAC Name |
4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXSUNZMMQCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)

![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)

![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2677231.png)
![5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677232.png)




